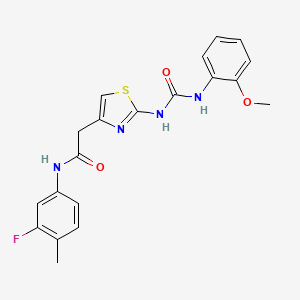

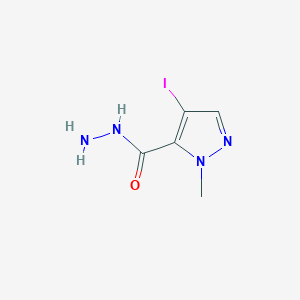

N-(3-fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

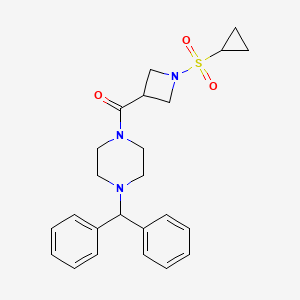

The compound "N-(3-fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide" is a member of the acetamide family, which is known for its potential in medical applications, particularly in cancer treatment. The acetamide group is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom (N) from an amine. This compound appears to be a derivative of thiazole-based acetamides, which have been studied for their bioactivity against various cancer cell lines .

Synthesis Analysis

The synthesis of related thiazole acetamide derivatives typically involves the reaction of a thiazole moiety with an acetic acid derivative to form the acetamide group. For example, in the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a new class of bioactive molecules was synthesized and evaluated for their potency against cancer cell lines . The synthesis process is likely to involve multiple steps, including the formation of the thiazole ring, introduction of the amine group, and final acetylation to form the acetamide.

Molecular Structure Analysis

The molecular structure of thiazole-based acetamides is characterized by the presence of a thiazole ring, a phenyl group, and an acetamide group. The structure-activity relationships of these compounds are driven by the substituents on the phenyl and thiazole rings, which can significantly affect their biological activity . The presence of substituents such as fluorine or methoxy groups can influence the molecule's electronic properties and its interactions with biological targets.

Chemical Reactions Analysis

Thiazole acetamides can participate in various chemical reactions, particularly those involving the acetamide group. The amide hydrogen can form hydrogen bonds, which is crucial for the compound's interaction with biological molecules . The nature of these interactions can be influenced by the substituents on the thiazole and phenyl rings, as seen in the formation of hydrogen-bonded assemblies in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which in turn affects the compound's pharmacokinetic profile and its suitability for drug development. For instance, the lead compound 6b from a related study showed good pharmacokinetic properties and a significant reduction of tumor growth in vivo . The photophysical properties of these compounds, such as fluorescence, can also be studied to gain insights into their behavior under different conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis and characterization of compounds with structures akin to "N-(3-fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide," exploring their chemical properties and potential reactivity. For example, studies have reported on the synthesis of novel derivatives featuring the thiazole moiety, which is known for its significance in medicinal chemistry due to its presence in compounds with various pharmacological activities (Ghosh et al., 2009).

Antiproliferative and Anticancer Activity

A significant portion of the research has been dedicated to evaluating the antiproliferative and anticancer properties of thiazole-containing compounds. These studies have tested various derivatives for their ability to inhibit cancer cell growth, offering insights into their potential therapeutic applications. For instance, compounds synthesized with modifications to the thiazole ring have been evaluated for their cytotoxic activities against different cancer cell lines, with some derivatives showing promising anticancer effects (Xie et al., 2015).

Antimicrobial Activity

Another area of research explores the antimicrobial properties of thiazole derivatives. Compounds with the thiazole scaffold have been synthesized and assessed for their activity against various bacterial and fungal strains. This line of investigation aims to develop new antimicrobial agents that can address the growing concern of drug-resistant pathogens (Badiger et al., 2013).

Pharmacological Properties

Further studies have focused on the broader pharmacological properties of thiazole-based compounds, including their interactions with specific receptors and enzymes. This research provides valuable information on the potential mechanisms of action of these compounds and their selectivity towards different biological targets. For example, some studies have investigated the role of thiazole derivatives as inhibitors of key enzymes involved in cancer progression and metabolic diseases, highlighting their potential for therapeutic applications (Bertrand et al., 1994).

properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3S/c1-12-7-8-13(9-15(12)21)22-18(26)10-14-11-29-20(23-14)25-19(27)24-16-5-3-4-6-17(16)28-2/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXMKRGWFAOXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2552745.png)

![3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552747.png)

![7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2552755.png)

![7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552762.png)

![2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2552766.png)